

# Istaroxime Hydrochloride: A Technical Guide to its Na<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition Pathway

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## Compound of Interest

Compound Name: Istaroxime hydrochloride

Cat. No.: B15613652

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## Introduction

**Istaroxime hydrochloride** is a novel, first-in-class intravenous agent for the treatment of acute heart failure (AHF).[1] It is chemically derived from androstenedione and is unrelated to cardiac glycosides.[1][2] Istaroxime exhibits a unique dual mechanism of action, combining inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase (NKA) pump with stimulation of the sarcoplasmic/endoplasmic reticulum Ca<sup>2+</sup>-ATPase isoform 2a (SERCA2a).[1][3][4] This dual activity confers both positive inotropic (enhanced contractility) and lusitropic (improved relaxation) effects on the cardiac muscle.[1][5] Preclinical and clinical studies have shown that istaroxime can improve cardiac function and increase blood pressure, importantly without a significant increase in heart rate or the incidence of cardiac arrhythmias that can be associated with other inotropic agents.[6][7][8]

This technical guide provides an in-depth exploration of the core pharmacology of istaroxime, with a focus on its Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of istaroxime's interaction with its molecular targets, compiled from various preclinical and clinical studies.

**Table 1: Istaroxime Quantitative Data - Na<sup>+</sup>/K<sup>+</sup>-ATPase Inhibition**

Parameter	Species/Tissue	Value	Reference
IC50	Dog Kidney	0.11 μM	[9]
IC50	Dog Kidney	0.43 ± 0.15 μM	[9]
IC50	Guinea Pig Kidney	8.5 μM	[9]
IC50 (for INaK inhibition)	Not Specified	32 ± 4 μM	[10]

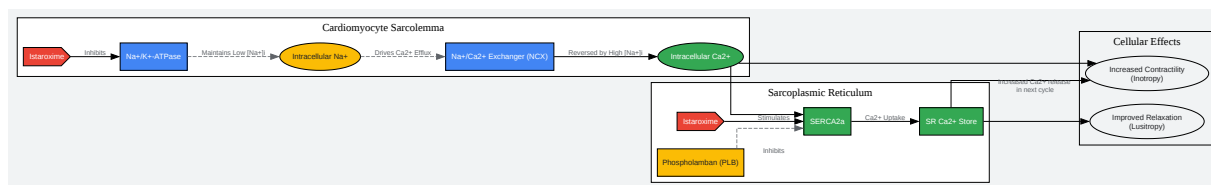
**Table 2: Istaroxime Clinical Trial Data - Hemodynamic and Echocardiographic Effects**

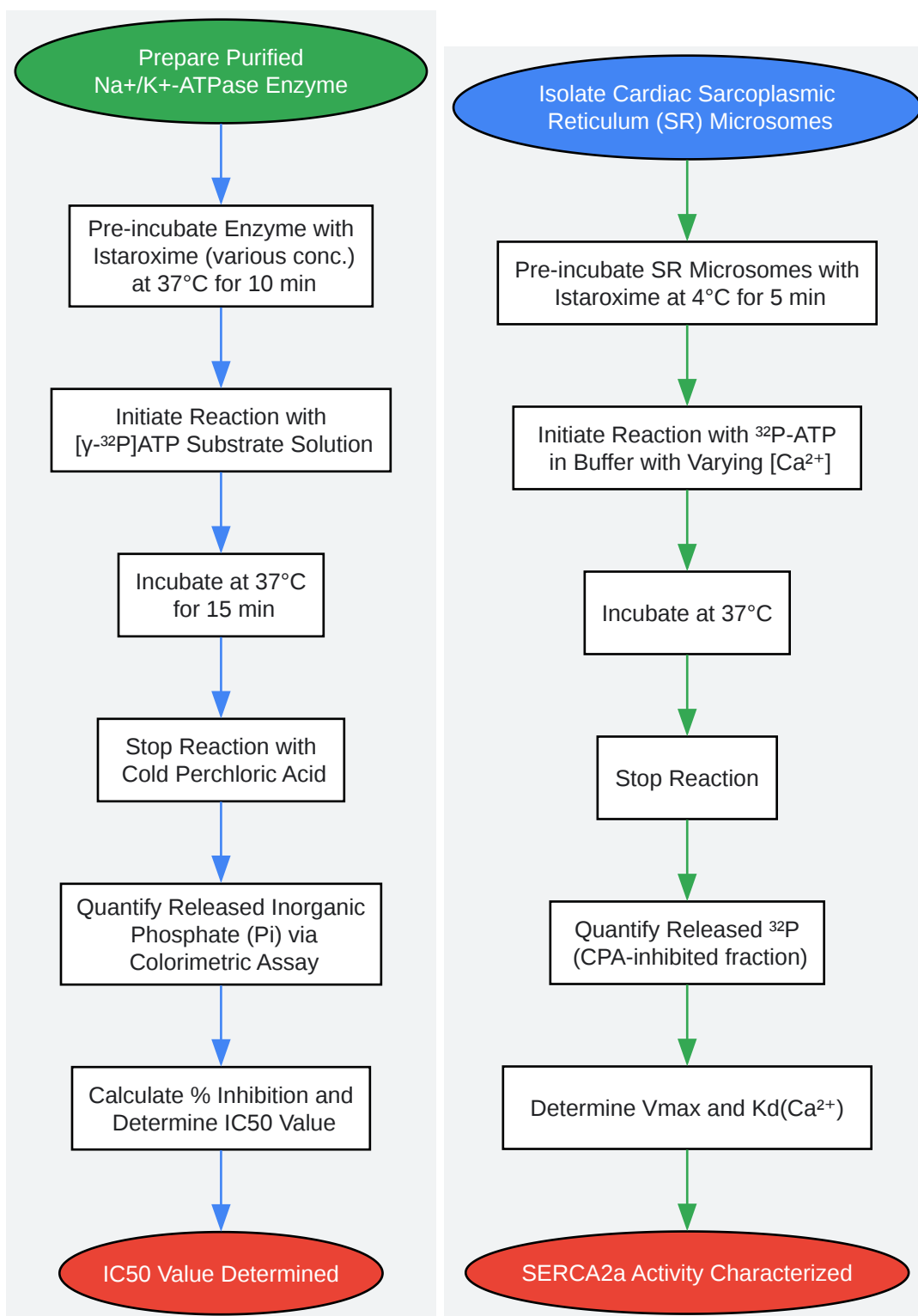
Parameter	Study/Dosage	Change from Baseline	p-value	Reference
Cardiac Index (L/min/m <sup>2</sup> )	SEISMic (1.0-1.5 µg/kg/min)	+0.21	0.016	[11]
Systolic Blood Pressure (SBP) AUC to 6h (mmHg x hour)	SEISMic (1.0-1.5 µg/kg/min)	53.1 vs 30.9 (placebo)	0.017	[11]
Left Ventricular Ejection Fraction (mL)	Meta-analysis	MD: 1.06	0.007	[3]
Stroke Volume Index (mL/beat/m <sup>2</sup> )	Phase 2b (0.5 µg/kg/min)	5.33 vs 1.65 (placebo)	<0.05	[7]
Stroke Volume Index (mL/beat/m <sup>2</sup> )	Phase 2b (1.0 µg/kg/min)	5.49 vs 3.18 (placebo)	<0.05	[7]
E/e' ratio	Phase 2b (0.5 µg/kg/min)	-4.55 vs -1.55 (placebo)	<0.05	[7]
E/e' ratio	Phase 2b (1.0 µg/kg/min)	-3.16 vs -1.08 (placebo)	<0.05	[7]
Heart Rate (bpm)	Meta-analysis	MD: -3.05	0.007	[3]

MD: Mean Difference; AUC: Area Under the Curve

## Signaling Pathways

The following diagrams illustrate the signaling pathways affected by istaroxime.





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